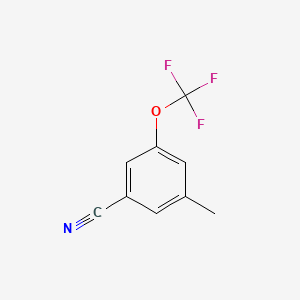

3-Methyl-5-(trifluoromethoxy)benzonitrile

説明

3-Methyl-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . It is known for its applications in various fields of research and industry due to its unique chemical properties.

準備方法

The synthesis of 3-Methyl-5-(trifluoromethoxy)benzonitrile typically involves the reaction of 3-methylbenzonitrile with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency.

化学反応の分析

3-Methyl-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Common reagents and conditions used in these reactions include catalysts, solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C9H6F3NO

- Molecular Weight : 201.15 g/mol

- CAS Number : 916420-59-2

- IUPAC Name : 3-methyl-5-(trifluoromethoxy)benzonitrile

The trifluoromethoxy group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions, including:

- Oxidation : Conversion to oxidized derivatives.

- Reduction : Formation of reduced forms.

- Substitution Reactions : Replacement of functional groups using common reagents.

This versatility allows chemists to utilize this compound in creating new materials and pharmaceuticals.

Biological Research

Research has focused on the interactions of this compound with biological systems. Notably, its potential therapeutic properties are being explored in drug development. The trifluoromethoxy group is known to enhance bioactivity, making this compound a candidate for further investigation in medicinal chemistry.

Pharmaceutical Applications

The compound's structural features suggest potential applications in developing novel pharmaceuticals. For instance, studies have indicated that trifluoromethyl-substituted compounds can exhibit improved efficacy against various diseases, including malaria and cancer. The compound's role as a precursor in synthesizing drug candidates is particularly noteworthy.

Case Study 1: Antimalarial Drug Development

A study focused on synthesizing new derivatives of benzenesulfonamides highlights the significance of trifluoromethyl groups in enhancing antimalarial activity. The research indicated that compounds similar to this compound exhibited promising results in inhibiting malaria parasites, suggesting potential pathways for developing effective treatments .

Case Study 2: Material Science

In material science, the compound has been utilized to create polymers with specific chemical properties. Its incorporation into polymer matrices has shown to enhance thermal stability and chemical resistance, making it valuable for industrial applications.

作用機序

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group plays a crucial role in its chemical behavior, influencing its reactivity and interactions with other molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or material science.

類似化合物との比較

3-Methyl-5-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

3-(Trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.

4-(Trifluoromethyl)benzonitrile: This compound has the trifluoromethyl group in a different position on the benzene ring, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

生物活性

3-Methyl-5-(trifluoromethoxy)benzonitrile (CAS No. 916420-59-2) is an organic compound characterized by a benzene ring substituted with a methyl group, a trifluoromethoxy group, and a cyano group. Its molecular formula is C₉H₆F₃NO, with a molecular weight of approximately 201.15 g/mol. The unique trifluoromethoxy group imparts significant electronegative properties, potentially influencing its interactions with biological systems.

Currently, no specific mechanism of action has been established for this compound. However, it is hypothesized that the trifluoromethoxy group may enhance binding affinity to biological targets, potentially increasing potency or selectivity compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR)

A comparative analysis with related compounds provides insights into potential biological activities:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 3-Methyl-5-(trifluoromethyl)benzonitrile | Methyl and trifluoromethyl groups | Strong electronegative properties |

| 3-Methoxy-5-(trifluoromethyl)benzonitrile | Methoxy and trifluoromethyl groups | Different electronic effects due to methoxy |

| 4-Trifluoromethylbenzonitrile | Trifluoromethyl and cyano groups | Lack of additional methyl substitution |

| 2-Trifluoromethylbenzaldehyde | Trifluoromethyl and aldehyde functional group | Reactivity due to aldehyde functionality |

The presence of both methyl and trifluoromethoxy groups in this compound is expected to confer distinct chemical properties that may influence its biological activity.

Pharmacological Potential

Research on other trifluoromethyl-containing compounds has shown varied biological activities, including:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have been noted for their enhanced antimicrobial properties due to increased lipophilicity and altered electronic characteristics.

- Anticancer Activity : Some fluorinated compounds exhibit cytotoxic effects against various cancer cell lines, likely due to their ability to interfere with cellular signaling pathways .

Case Studies

While specific case studies on this compound are lacking, related research highlights the importance of substituent effects in determining biological activity:

- Trifluoromethyl Substituents : Studies have demonstrated that compounds with trifluoromethyl groups often show increased potency against protozoan parasites like E. histolytica and G. intestinalis due to enhanced interactions with target enzymes .

- Indazole Derivatives : Research on indazole derivatives indicates that electron-withdrawing substituents can significantly enhance antiprotozoal activity, suggesting that similar modifications in this compound could yield promising results.

特性

IUPAC Name |

3-methyl-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVNGFLRCPBNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273059 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-59-2 | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。